Milldurone
Description
Milldurone is a naturally occurring isoflavonoid first isolated from Millettia dura (Dunn) and later identified in Dalbergia paniculata Roxb. . Its molecular formula, C₁₉H₁₆O₇, and molecular mass (356.0896 g/mol) were established through early structural elucidation studies . The compound features a benzopyran-4-one core substituted with methoxy and methylenedioxy groups, contributing to its bioactivity . This compound has demonstrated cytotoxic properties and nitric oxide (NO) production inhibition in vitro, making it a subject of interest in pharmacological research .
Properties
CAS No. |
24195-15-1 |
|---|---|
Molecular Formula |
C19H16O7 |
Molecular Weight |
356.33 |
IUPAC Name |
6,7-dimethoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H16O7/c1-21-13-6-18-17(25-9-26-18)4-10(13)12-8-24-14-7-16(23-3)15(22-2)5-11(14)19(12)20/h4-8H,9H2,1-3H3 |
SMILES |
COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)OC)OCO2 |
Synonyms |
Millduron; 6,7,2'-Trimethoxy-4',5'-methylenedioxyisoflavone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Millettia and Dalbergia Species
Milldurone belongs to a class of isoflavonoids often co-extracted with related compounds. Key structural analogues include:
Note: Structural details for Durlettone and Durmillone remain underreported in accessible literature, though they share the isoflavonoid backbone with this compound .
Key Structural Differences
- Substituent Groups : this compound differs from Dalpatein by an additional methyl group (C₁₉ vs. C₁₈), likely enhancing its lipophilicity and membrane permeability .
- Bioactivity Profile: this compound’s NO inhibition is distinct among its analogues, suggesting unique interactions with inflammatory pathways . Dalpatein, conversely, shows stronger antifungal effects .
Pharmacological and Industrial Relevance
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